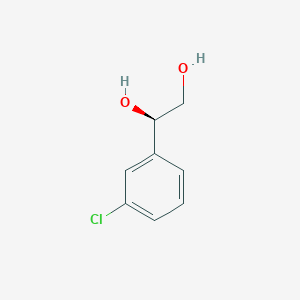

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Descripción general

Descripción

Efficient Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

The study presented in the first paper focuses on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, which is a significant chiral intermediate for the production of β3-adrenoceptor receptor agonists. The process involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using resting cells of Candida ontarioensis. The research highlights that under optimal conditions, the substrate at a concentration of 10 g/L can be converted with a 99.9% enantiomeric excess (ee) and a 99.0% yield. Furthermore, by pretreating the cells with cetyltrimethylammonium bromide, the activity of the permeabilized cells increased twofold, allowing the reaction to complete in 24 hours with a 99.9% ee and 97.5% yield at a higher substrate concentration of 30 g/L. This method offers a practical and efficient approach for preparing this important chiral intermediate .

Synthesis of (R)-1,1,2-triphenyl-1,2-ethanediol Derived Phosphonates

The second paper describes the synthesis of phosphonates derived from (R)-1,1,2-triphenyl-1,2-ethanediol. The process involves the reaction of this compound with methanephosphonyl dichloride, followed by hydrolysis to produce methanephosphonic acid monoester. Additionally, the reaction with phosphorus trichloride yields another phosphonic acid monoester. The paper also mentions the synthesis of a cyclic phosphonate in a diastereoselective manner, avoiding acid or alkaline hydrolyses. These reactions expand the chemical repertoire of (R)-1,1,2-triphenyl-1,2-ethanediol derivatives, demonstrating its versatility in organic synthesis .

Synthesis and Crystal Structure Characterization

The third paper discusses the synthesis and crystal structure characterization of a complex molecule with a (3-chlorophenyl) moiety. While not directly related to (R)-1-(3-chlorophenyl)-1,2-ethanediol, it provides insight into the structural analysis of chlorophenyl-containing compounds. The compound was characterized using NMR and HRMS spectroscopy, and its absolute molecular configuration was determined by X-ray crystallography. The crystal structure exhibits intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation. This study contributes to the understanding of molecular structures and interactions in chlorophenyl compounds .

Aplicaciones Científicas De Investigación

Metabolism and Excretion Studies

- Metabolism in Humans : RWJ-333369, which is structurally related to (R)-1-(3-Chlorophenyl)-1,2-ethanediol, was found to be extensively metabolized in humans, with major pathways including O-glucuronidation, hydrolysis, oxidation, and chiral inversion followed by O-glucuronidation (Mannens et al., 2007).

- Metabolism in Animals : Similar studies were conducted in mice, rats, rabbits, and dogs, revealing that RWJ-333369 undergoes extensive metabolism and renal excretion, with multiple pathways involved (Mamidi et al., 2007).

Synthesis and Biocatalysis

- Chemoenzymatic Synthesis : A one-pot method combining chemical and enzymatic reactions was used to synthesize enantiomers of various 1-aryl-1,2-ethanediols, including (R)-1-(3-Chlorophenyl)-1,2-ethanediol (Bencze et al., 2011).

- Gram-Scale Synthesis for Medical Use : Gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a key intermediate in synthesizing (R)-eliprodil for treating ischemic stroke, was achieved through bi-enzymatic catalysis (Zhang et al., 2022).

- Biosynthesis with Recombinant Cells : Recombinant cells expressing epoxide hydrolases were used for the enantioconvergent biosynthesis of (R)-1,2-phenylethanediol and (R)-4-chloro-1,2-phenylethanediol, demonstrating the utility in enzymatic syntheses (Min & Lee, 2012).

Catalysis and Bioconversion

- Bioreduction with Carbonyl Reductases : Enantiocomplementary carbonyl reductases were discovered for the bioreduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol, offering a practical biocatalytic method (Cui et al., 2017).

- Concurrent Oxidations for Diol Synthesis : A green method for preparing enantiopure 1,2-diols via concurrent oxidations with microbial cells was developed, demonstrating the versatility of biocatalytic processes (Jia et al., 2011).

- Efficient Synthesis by Permeabilized Cells : Permeabilized whole cells of Candida ontarioensis were used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, showing the potential for efficient preparation of chiral intermediates (Ni et al., 2012).

Analytical Methods

- Optical Purity Analysis : Capillary electrophoresis was developed for analyzing the optical purity of p-chlorophenyl-1,2-ethanediol, demonstrating the application of analytical techniques in quality control (Yan, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, I couldn’t find specific safety and hazard information for "®-1-(3-Chlorophenyl)-1,2-ethanediol"6.

Direcciones Futuras

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. Unfortunately, I couldn’t find specific information on the future directions of research for "®-1-(3-Chlorophenyl)-1,2-ethanediol"5.

Please consult with a professional chemist or a relevant expert for more accurate and specific information.

Propiedades

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWZAZBRGPMXCW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431131 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chlorophenyl)-1,2-ethanediol | |

CAS RN |

80051-04-3 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

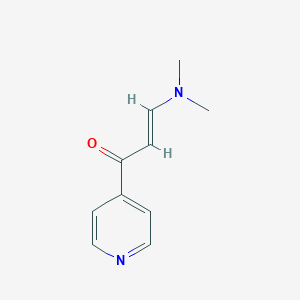

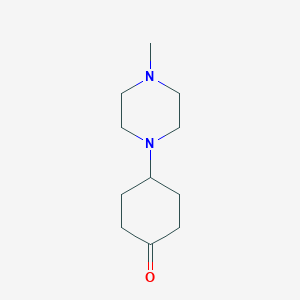

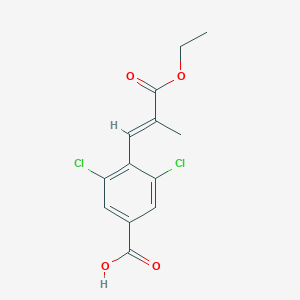

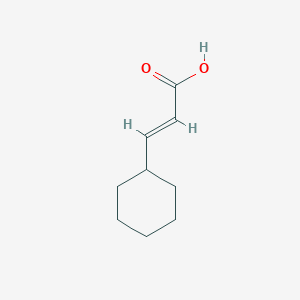

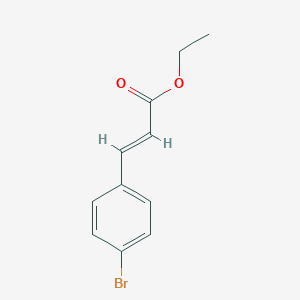

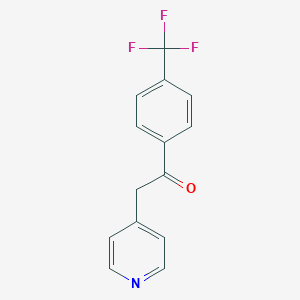

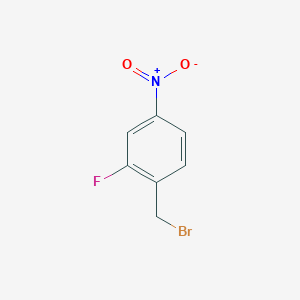

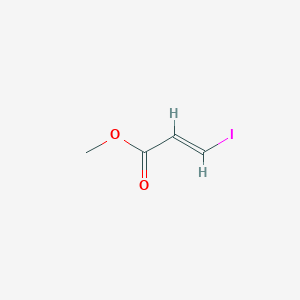

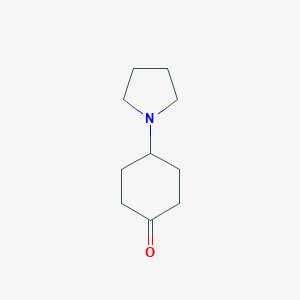

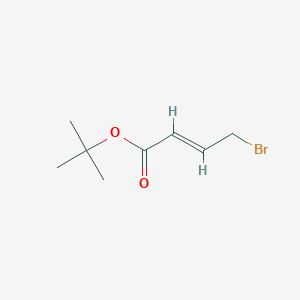

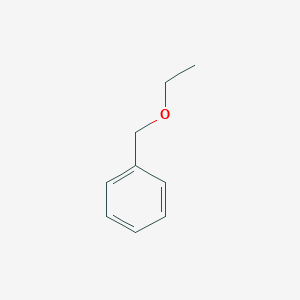

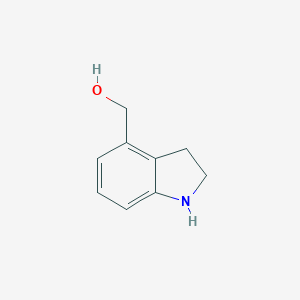

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

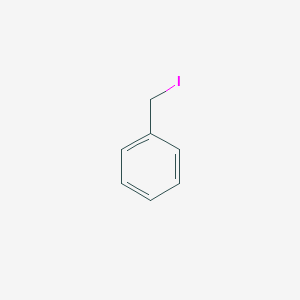

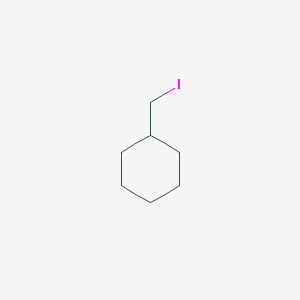

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.